4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a methyl group and a 3-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 3-Methylphenylsulfanyl Group: The 3-methylphenylsulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol group reacts with a halogenated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Lacks the 3-methylphenylsulfanyl group, making it less complex and potentially less active in certain applications.
2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one: Similar structure but without the additional methyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of both the methyl and 3-methylphenylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89816-48-8 |
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Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-4-3-5-12(8-10)16-14-9-11(2)6-7-13(14)15/h3-5,8,11,14H,6-7,9H2,1-2H3 |
InChI Key |
ISQSELQPJZVMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)SC2=CC=CC(=C2)C |
Origin of Product |
United States |
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